2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile, also known as DMNBN, is a synthetic organic compound that is a member of the nitrobenzonitrile family. It is a white crystalline solid with a molecular weight of 254.2 g/mol. DMNBN has a variety of applications in the scientific research field, including its use as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile is not well understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters in the brain, and inhibition of this enzyme can lead to increased levels of these neurotransmitters. This can have a variety of effects on the body, including increased alertness, improved mood, and enhanced cognitive performance.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as an inhibitor of MAO, which can lead to increased levels of neurotransmitters in the brain. This can have a variety of effects on the body, including increased alertness, improved mood, and enhanced cognitive performance. In addition, this compound has been shown to act as an antioxidant, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile in laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology. However, there are some limitations to its use. This compound is not very soluble in water and is not very stable in light or heat. In addition, the mechanism of action of this compound is not well understood, so the effects of its use in laboratory experiments are not always predictable.
Future Directions
For the use of 2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile include further research into its mechanism of action and potential therapeutic applications. Additionally, more research into its effects on cellular processes and its potential use as an antioxidant could be beneficial. Furthermore, further research into its use as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology could lead to new applications for this compound. Finally, further research into its potential use in drug development could lead to new therapeutic agents.
Synthesis Methods
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile can be synthesized using a variety of methods. One method involves the reaction of 2,3-dimethoxybenzaldehyde with nitrobenzene in the presence of sodium hydroxide and a catalytic amount of sulfuric acid. This reaction produces this compound as a white crystalline solid.
Scientific Research Applications
2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile has several applications in scientific research. It is used as a reagent in chemical synthesis and as an analytical tool in the field of biochemistry and physiology. It has been used as a substrate in the enzymatic synthesis of a variety of compounds, including amino acids, peptides, and proteins. In addition, it has been used to study the effects of various drugs on cellular processes.
properties
IUPAC Name |
2-(2,3-dimethoxyanilino)-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-21-14-5-3-4-13(15(14)22-2)17-12-7-6-11(18(19)20)8-10(12)9-16/h3-8,17H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLZAZROTZHNPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.